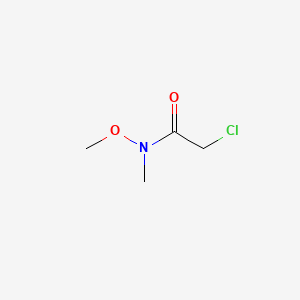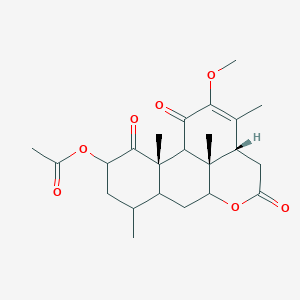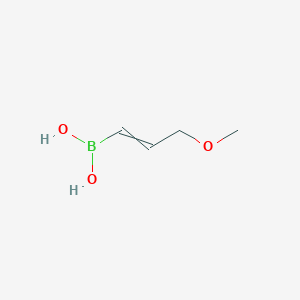![molecular formula C8H7NO2S B1631094 2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸 CAS No. 332099-14-6](/img/structure/B1631094.png)
2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸
描述
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with a carboxylic acid functional group at the 5-position and a methyl group at the 2-position. The unique structure of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid makes it a valuable scaffold for the development of various biologically active molecules .
科学研究应用
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an antiviral agent, particularly against hepatitis C virus and chikungunya virus.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . This compound also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It potently inhibits the cellular activity of transfected DAO in CHO cells . It also inhibits the KDM1A and LSD1 demethylases .
Biochemical Pathways
The inhibition of DAO and KDM1A/LSD1 demethylases affects several biochemical pathways. The inhibition of DAO can lead to an accumulation of D-amino acids, which can have various downstream effects . The inhibition of KDM1A and LSD1 demethylases affects the regulation of gene transcription by altering the balance of N-methylation extent in histones .
Result of Action
The result of the action of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the inhibition of DAO and KDM1A/LSD1 demethylases . This can lead to an accumulation of D-amino acids and changes in gene transcription, respectively .
生化分析
Biochemical Properties
2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lysine-specific demethylases such as KDM1A and LSD1, which are involved in the regulation of DNA methylation . These interactions are crucial as they influence gene transcription by modulating the methylation status of histones. The compound’s ability to inhibit these demethylases makes it a potential candidate for anticancer therapy.
Cellular Effects
The effects of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KDM1A and LSD1 can lead to changes in gene expression patterns, which in turn can affect cellular proliferation and differentiation . Additionally, the compound’s impact on DNA methylation can alter cellular metabolism by influencing the expression of metabolic genes.
Molecular Mechanism
At the molecular level, 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of lysine-specific demethylases, thereby preventing the demethylation of histones . This inhibition leads to an increase in the methylation levels of histones, which can suppress the expression of oncogenes and promote the expression of tumor suppressor genes. The compound’s ability to modulate gene expression through these mechanisms highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit lysine-specific demethylases without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the methylation status of histones . The compound’s impact on metabolic flux and metabolite levels is mediated through its inhibition of lysine-specific demethylases, which can alter the expression of metabolic genes. These interactions highlight the compound’s potential to modulate cellular metabolism and influence various biochemical processes.
Transport and Distribution
The transport and distribution of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to target specific tissues and cells is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
The subcellular localization of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function are closely linked to its localization, as it needs to be in proximity to its target biomolecules to exert its effects. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential.
准备方法
The synthesis of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by functional group modifications. One common synthetic route starts with the preparation of N-substituted thienopyrrolecarboxylate esters, which are then subjected to alkaline hydrolysis to yield the corresponding carboxylic acids . Another method involves the acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel-Crafts reaction conditions in the presence of aluminum chloride (AlCl3) . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production.
化学反应分析
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thienopyrrole derivatives, such as:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong antiviral activity and are being explored for their potential in treating viral infections.
Thieno[3,2-b]pyrrole-2-carboxylic acids: These derivatives are used in the synthesis of various biologically active molecules and have applications in medicinal chemistry.
The uniqueness of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNROXXPBCUVOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-14-6 | |
| Record name | 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)











